4-[(2-Phenylquinazolin-4-yl)amino]phenol

ABCG2 inhibition MDR reversal quinazoline SAR

Selective ABCG2 chemical probe (IC50 = 204 nM) with zero ABCB1/ABCC1 inhibition at 10 µM. The para-hydroxy substituent on the aniline ring enables hydrogen-bond donor interactions while maintaining potency. Use at 1–5 µM (>90% ABCG2 inhibition) with a GI50 safety margin of 12.2 µM. Validated reference inhibitor comparable to Ko143 (IC50 = 221 nM) for Hoechst 33342 efflux assays. Non-linear SAR across this series—do not substitute with close analogs (e.g., 4-cyano derivative) without revalidation.

Molecular Formula C20H15N3O
Molecular Weight 313.4 g/mol
CAS No. 54665-94-0
Cat. No. B7754710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Phenylquinazolin-4-yl)amino]phenol
CAS54665-94-0
Molecular FormulaC20H15N3O
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O
InChIInChI=1S/C20H15N3O/c24-16-12-10-15(11-13-16)21-20-17-8-4-5-9-18(17)22-19(23-20)14-6-2-1-3-7-14/h1-13,24H,(H,21,22,23)
InChIKeyHIKSDBXOPYKUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Phenylquinazolin-4-yl)amino]phenol (CAS 54665-94-0): A Defined 4-Anilino-2-phenylquinazoline ABCG2 Inhibitor


4-[(2-Phenylquinazolin-4-yl)amino]phenol (CAS 54665-94-0) is a synthetic quinazoline derivative belonging to the 4-anilino-2-phenylquinazoline subclass. This compound class has been systematically investigated for inhibition of the ATP-binding cassette transporter ABCG2 (Breast Cancer Resistance Protein, BCRP), a major mediator of multidrug resistance in oncology [1]. Unlike many quinazoline-based tyrosine kinase inhibitors (e.g., gefitinib) that exhibit polypharmacology, members of this series have been optimized specifically for ABCG2 potency and selectivity over ABCB1 and ABCC1 [2]. The target compound, bearing a para-hydroxy substituent on the aniline ring, represents a mono-substituted reference point within the SAR landscape of this series [1].

Why Generic Substitution of 4-[(2-Phenylquinazolin-4-yl)amino]phenol with Other 4-Anilino-quinazolines Is Not Scientifically Defensible


The 4-anilino-2-phenylquinazoline pharmacophore is exquisitely sensitive to substituent identity at the aniline ring: para-hydroxy, para-cyano, meta-nitro, para-methoxy, and para-fluoro substituents yield IC50 values ranging from 70 nM to >1900 nM against ABCG2 in the identical Hoechst 33342 accumulation assay [1]. Moreover, intrinsic cytotoxicity (GI50) varies from 7.96 µM to 52.4 µM across these analogs, translating to therapeutic ratios differing by over 30-fold [1]. Substituting 4-[(2-phenylquinazolin-4-yl)amino]phenol with a close structural analog such as the 4-cyano derivative (compound 1) would exchange a compound with an IC50 of 204 nM and moderate cytotoxicity (GI50 = 12.2 µM) for one that is ~3-fold more potent (70 nM) but also 1.5-fold more cytotoxic (GI50 = 7.96 µM), altering both potency and safety margins in cell-based MDR reversal models [1]. These non-linear SAR relationships make casual interchange of in-class compounds a high-risk variable in experimental design.

Quantitative Differentiation Evidence for 4-[(2-Phenylquinazolin-4-yl)amino]phenol Versus Closest Analogs


ABCG2 Inhibitory Potency: 4-Hydroxy Compound Matches Ko143, Outperforms 4-Methoxy and 4-Fluorosulfonyl Analogs

In a direct head-to-head study using the Hoechst 33342 accumulation assay in MDCK II BCRP cells, 4-[(2-phenylquinazolin-4-yl)amino]phenol (compound 2) inhibited ABCG2 with an IC50 of 204 nM, which is numerically comparable to the standard inhibitor Ko143 (IC50 = 221 nM) [1]. By contrast, the 4-methoxy analog (compound 10) was approximately 9.5-fold less potent (IC50 = 1930 nM), and the 4-fluorosulfonyl analog (compound 3) was approximately 2.7-fold less potent (IC50 = 556 nM) [1]. The hydrophilic para-hydroxy group does not impair ABCG2 binding, demonstrating that hydrogen-bond-donating substituents are well tolerated at this position [1].

ABCG2 inhibition MDR reversal quinazoline SAR

ABCG2 Selectivity Over ABCB1 and ABCC1: 4-Hydroxy Compound Avoids Poly-Transporter Inhibition

Selectivity profiling at 10 µM in calcein AM accumulation assays revealed that 4-[(2-phenylquinazolin-4-yl)amino]phenol (compound 2) exhibited less than 25% inhibition of ABCB1 and ABCC1 relative to cyclosporine A (CsA) positive control, meaning it did not qualify for IC50 determination against these transporters [1]. This contrasts with the 3,4-dimethoxy analog (compound 11), which inhibited ABCB1 with an IC50 of 1.86 µM, and the quinoline-scaffold compounds (28–31) that consistently showed dual ABCG2/ABCB1 activity [1]. The para-hydroxy substitution thus preserves ABCG2 selectivity, whereas methoxy or quinoline-based modifications introduce poly-transporter pharmacology.

ABC transporter selectivity MDR chemosensitization off-target profiling

Intrinsic Cytotoxicity and Therapeutic Ratio: 4-Hydroxy Compound Shows Intermediate Safety Margin Versus More Potent Analogs

MTT cytotoxicity assessment (72-h exposure in MDCK II cells) determined a GI50 of 12.2 µM for 4-[(2-phenylquinazolin-4-yl)amino]phenol (compound 2), yielding a therapeutic ratio (GI50/IC50) of approximately 60 [1]. The 4-cyano analog (compound 1) is 2.9-fold more potent against ABCG2 (IC50 = 70 nM) but also 1.5-fold more cytotoxic (GI50 = 7.96 µM), resulting in a higher therapeutic ratio of ~114 [1]. Conversely, the 3-nitro-4-hydroxy disubstituted analog (compound 4) achieves an IC50 of 80 nM with substantially lower cytotoxicity (GI50 = 52.4 µM), yielding a therapeutic ratio of ~655 [1]. Thus, while the 4-hydroxy monosubstituted compound is not the most favorable in the series by therapeutic margin, its cytotoxicity profile is quantitatively defined and advantageous over the equipotent standard Ko143 (GI50 = 11.0 µM; therapeutic ratio ~50) [1].

cytotoxicity profiling therapeutic window MTT assay

Physicochemical Differentiation: 4-Hydroxy Substitution Maintains Potency Despite Increased Hydrophilicity

The para-hydroxy group of 4-[(2-phenylquinazolin-4-yl)amino]phenol confers greater hydrophilicity compared to methyl, methoxy, cyano, or halogen-substituted analogs. Despite this increased polarity, the compound retains an ABCG2 IC50 of 204 nM, a finding explicitly noted as surprising by the original authors, who stated that 'the hydrophilic nature of the 4-hydroxy group is no drawback for the activity of compound 2' [1]. This contrasts with typical ABC transporter inhibitor SAR, where increased lipophilicity generally correlates with enhanced potency due to membrane partitioning requirements [1]. The calculated ALogP for this compound is 5.0 , positioning it at the lower end of the lipophilicity range among active 4-anilino-2-phenylquinazolines.

physicochemical properties logP ligand efficiency

Validated Application Scenarios for 4-[(2-Phenylquinazolin-4-yl)amino]phenol Based on Quantitative Evidence


Selective ABCG2 Chemical Probe in Multidrug Resistance Reversal Studies

With an ABCG2 IC50 of 204 nM and no detectable inhibition of ABCB1 or ABCC1 at 10 µM [1], this compound is suitable as a selective ABCG2 chemical probe in MDR reversal co-treatment experiments (e.g., with mitoxantrone, SN-38, or Hoechst 33342). The known GI50 of 12.2 µM allows researchers to operate at concentrations of 1–5 µM—achieving >90% ABCG2 inhibition—while remaining ~2.4–12-fold below the cytotoxicity threshold [1].

Reference Inhibitor for ABCG2 Screening Assay Validation

The compound's well-characterized IC50 of 204 nM in the Hoechst 33342 accumulation assay (MDCK II BCRP cells) [1] makes it a reproducible reference inhibitor for validating ABCG2 fluorescence-based efflux assays. Its potency, comparable to Ko143 (IC50 = 221 nM) [1], qualifies it as an alternative positive control, which is valuable when Ko143 availability or intellectual property restrictions are a concern.

Hydrophilic Scaffold for ABCG2 Inhibitor Lead Optimization Programs

The para-hydroxy substituent enables hydrogen-bond donor interactions while maintaining potency despite increased polarity [1]. Medicinal chemistry teams can use this compound as a starting point for introducing solubilizing groups or constructing prodrugs (via the phenolic -OH), with the established SAR showing that disubstitution (e.g., 3-nitro-4-hydroxy, compound 4) can further enhance potency to IC50 = 80 nM while reducing cytotoxicity 4.3-fold (GI50 = 52.4 µM) [1].

ABC Transporter Selectivity Profiling Reference Standard

Because this compound is inactive against ABCB1 and ABCC1 at screening concentrations [1], it serves as a selectivity reference for profiling new ABC transporter inhibitors. In calcein AM-based selectivity panels, researchers can benchmark test compounds against a molecule that is established to engage ABCG2 without confounding ABCB1/ABCC1 activity, aiding in the deconvolution of multi-transporter phenotypes [1].

Quote Request

Request a Quote for 4-[(2-Phenylquinazolin-4-yl)amino]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.